molecular formula C17H22N4 B13979874 (1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine

(1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine

Cat. No.: B13979874
M. Wt: 282.4 g/mol
InChI Key: CBGAQQWQEDFTBG-UHFFFAOYSA-N
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Description

(1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base. The reaction yields protected piperazines, which can be deprotected using thiophenol (PhSH) to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a muscarinic receptor antagonist, particularly targeting muscarinic receptor 4 (M4) . This interaction can modulate neurotransmitter release and has implications for treating neurological diseases such as Alzheimer’s and schizophrenia.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine is unique due to its specific pyrazine ring, which can confer different electronic properties and biological activities compared to similar compounds with pyridine or other heterocyclic rings. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C17H22N4

Molecular Weight

282.4 g/mol

IUPAC Name

(1-benzyl-4-pyrazin-2-ylpiperidin-4-yl)methanamine

InChI

InChI=1S/C17H22N4/c18-14-17(16-12-19-8-9-20-16)6-10-21(11-7-17)13-15-4-2-1-3-5-15/h1-5,8-9,12H,6-7,10-11,13-14,18H2

InChI Key

CBGAQQWQEDFTBG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CN)C2=NC=CN=C2)CC3=CC=CC=C3

Origin of Product

United States

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